4-(2,4-dichlorophenyl)-1-(3,4-dimethoxybenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione
Description
4-(2,4-Dichlorophenyl)-1-(3,4-dimethoxybenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione is a structurally complex imidazole derivative featuring a dichlorophenyl group at position 4, a dimethoxybenzoyl moiety at position 1, and a thione functional group. The thione group at position 5 may enhance intermolecular interactions, as observed in related sulfur-containing heterocycles .
Properties
IUPAC Name |
[4-(2,4-dichlorophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]-(3,4-dimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O3S/c1-20(2)23-17(13-7-6-12(21)10-14(13)22)19(28)24(20)18(25)11-5-8-15(26-3)16(9-11)27-4/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLFXOZFUCBCID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=S)N1C(=O)C2=CC(=C(C=C2)OC)OC)C3=C(C=C(C=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2,4-dichlorophenyl)-1-(3,4-dimethoxybenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione is a derivative of imidazole known for its diverse biological activities. Its structure includes significant functional groups that contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer effects.
- Molecular Formula : C20H18Cl2N2O3S
- Molecular Weight : 437.34 g/mol
- IUPAC Name : [4-(2,4-dichlorophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]-(3,4-dimethoxyphenyl)methanone
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. The compound in focus has been evaluated against various bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 24 |
| Escherichia coli | 22 |
| Bacillus subtilis | 25 |
| Pseudomonas aeruginosa | 19 |
The above table summarizes the antibacterial activity observed in laboratory studies where the compound was tested using standard methods such as the disk diffusion method. The results indicate a promising antibacterial profile against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Imidazole derivatives are also known for their anti-inflammatory properties. The compound has shown potential in reducing inflammation markers in vitro. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a mechanism through which the compound could be beneficial in treating inflammatory diseases .
Anticancer Potential
Recent studies have explored the anticancer properties of imidazole derivatives. The compound has been subjected to cytotoxicity assays against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 12 |
| A549 (Lung Cancer) | 20 |
The data indicates that the compound exhibits selective cytotoxicity towards cancer cells while showing lower toxicity to normal cells. This selectivity is crucial for developing effective anticancer therapies with minimal side effects .
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The imidazole ring facilitates binding to enzymes and receptors involved in disease processes. For instance, it may act as an inhibitor of specific kinases or enzymes involved in inflammation and cancer progression .
Case Studies
-
Case Study on Antibacterial Activity :
A study conducted by Jain et al. synthesized several imidazole derivatives and evaluated their antimicrobial activity against common pathogens. The results indicated that compounds similar to the one discussed showed superior activity compared to standard antibiotics like Norfloxacin . -
Case Study on Anti-inflammatory Effects :
In a controlled study on animal models of arthritis, the compound demonstrated significant reduction in joint swelling and pain compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated groups .
Comparison with Similar Compounds
Key Observations :
- The dichlorophenyl group in the target compound introduces steric bulk and electron-withdrawing effects, contrasting with the fluorophenyl groups in ’s thiazoles .
- The dimethoxybenzoyl moiety provides electron-donating methoxy groups, which may enhance solubility compared to purely halogenated analogs .
Physicochemical Properties
While melting points and solubility data for the target compound are unavailable, inferences can be drawn from similar structures:
- Thione Group Impact: The C=S stretch in compound 6m () appears at 1212 cm⁻¹ in IR, a region typical for thiones .
- Halogen Effects : Bromine in compound 6m contributes to a molecular weight of 464 g/mol , whereas the target’s dichlorophenyl group reduces weight but increases lipophilicity compared to fluorinated analogs .
- Methoxy Groups: The 3,4-dimethoxybenzoyl group may improve solubility in polar solvents compared to non-polar halogenated derivatives .
Spectral Characteristics
Comparative spectral
*Predicted based on compound 6m.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
